molecular formula C11H12BrFO3 B14026985 Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate

Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate

Cat. No.: B14026985
M. Wt: 291.11 g/mol
InChI Key: OMIYAKXJTBWBCC-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 6-position, a fluorine atom at the 2-position, and an isopropoxy group at the 3-position of the benzene ring, with a methyl ester at the carboxyl position. This compound belongs to a class of aromatic esters widely utilized as intermediates in pharmaceutical and agrochemical synthesis due to their tunable electronic and steric properties .

Key Structural Features and Effects:

  • Bromine (6-position): A strong electron-withdrawing group (EWG) that deactivates the aromatic ring, directing electrophilic substitution to meta/para positions.
  • Fluorine (2-position): A highly electronegative EWG that stabilizes adjacent charges and influences metabolic stability in drug candidates. Fluorine’s small size minimizes steric effects while enhancing lipophilicity.
  • Isopropoxy (3-position): A bulky alkoxy group that acts as a moderate electron-donating group (EDG) via resonance, increasing solubility in organic solvents but reducing aqueous solubility compared to smaller alkoxy substituents (e.g., methoxy).

Applications:
This compound’s unique substitution pattern makes it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems, which are common in kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

methyl 6-bromo-2-fluoro-3-propan-2-yloxybenzoate

InChI

InChI=1S/C11H12BrFO3/c1-6(2)16-8-5-4-7(12)9(10(8)13)11(14)15-3/h4-6H,1-3H3

InChI Key

OMIYAKXJTBWBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Br)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate typically involves the esterification of 6-bromo-2-fluoro-3-hydroxybenzoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include distillation and crystallization to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Compound Name 2-Position 3-Position 6-Position Key Properties
This compound F (EWG) OCH(CH₃)₂ Br (EWG) High steric hindrance; moderate solubility in organic solvents; Suzuki-active
Methyl 6-amino-2-bromo-3-methoxybenzoate Br (EWG) OCH₃ (EDG) NH₂ (EDG) Enhanced aqueous solubility; reactive in diazotization; SNAr-active
Methyl 6-chloro-2-fluoro-3-ethoxybenzoate* F (EWG) OCH₂CH₃ Cl (EWG) Lower steric bulk than isopropoxy; faster hydrolysis than bromo analogs

*Hypothetical compound included for illustrative purposes.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: The target compound’s 2-fluoro and 6-bromo groups create a strongly deactivated aromatic ring, favoring nucleophilic aromatic substitution (SNAr) at positions ortho to EWGs. In contrast, Methyl 6-amino-2-bromo-3-methoxybenzoate’s amino group (EDG) activates the ring for electrophilic substitution at para/meta positions . The isopropoxy group (EDG via resonance) partially counterbalances the deactivating effects of bromo and fluoro substituents, enabling selective functionalization.
  • Steric Hindrance:

    • The isopropoxy group in the target compound imposes greater steric hindrance than methoxy or ethoxy analogs, slowing reactions requiring planar transition states (e.g., SN2). This bulkiness may also hinder crystal packing, leading to lower melting points compared to methoxy-substituted analogs.

Biological Activity

Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate is a compound of interest due to its potential biological activities, which have been explored in various studies. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8BrFO3C_9H_8BrFO_3. Its structure features a bromine atom at the 6-position and a fluorine atom at the 2-position of the benzoate ring, along with an isopropoxy group at the 3-position. This specific arrangement is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to exhibit:

  • Antagonistic effects on serotonin receptors : Similar compounds have demonstrated potent activity against serotonin receptors, particularly the 5-HT3 receptor, which is involved in nausea and vomiting pathways .
  • Dopaminergic activity : The compound may also interact with dopamine receptors, which could influence its efficacy in treating conditions related to dopaminergic dysregulation .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the alkoxy groups and halogen substitutions significantly impact the potency and selectivity of compounds within this chemical class. For instance:

  • Alkoxy substitutions : Increasing the bulk of alkoxy substituents generally enhances receptor binding affinity. The isopropoxy group specifically has been noted for increasing selectivity towards certain receptor subtypes .
CompoundAlkoxy GroupReceptor Affinity (nM)Notes
This compoundIsopropoxyTBDEnhanced selectivity
Metoclopramide-OCH2CH3483Weak affinity for both D2 and 5-HT3
Domperidone-C4H915.1Potent D2 affinity

Case Studies and Research Findings

  • Serotonin Receptor Antagonism : A study focusing on related compounds highlighted that modifications similar to those found in this compound resulted in significant antagonistic effects on serotonin receptors, suggesting a potential application in antiemetic therapies .
  • Dopamine Receptor Studies : Another research effort examined the effects of various benzamide derivatives, revealing that structural modifications can lead to enhanced binding affinities for dopamine D2 receptors, indicating that this compound may share similar properties .
  • Toxicological Assessment : Preliminary toxicity assessments indicate that while some derivatives exhibit promising biological activities, they must be evaluated for safety profiles before clinical applications can be considered .

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